molecular formula C10H8N2O4 B1531251 (2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid CAS No. 1212191-11-1

(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid

Cat. No.: B1531251
CAS No.: 1212191-11-1
M. Wt: 220.18 g/mol
InChI Key: MFOJIEDSFXROIQ-YFKPBYRVSA-N
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Description

Systematic Nomenclature and Chemical Abstract Service Registry Information

The systematic nomenclature of (2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid follows International Union of Pure and Applied Chemistry conventions, specifically designating the stereochemical configuration at the alpha carbon position of the propanoic acid side chain. The Chemical Abstract Service registry number for this compound is 1212191-11-1, providing a unique identifier that facilitates unambiguous reference across chemical databases and literature. The molecular formula is established as C₁₀H₈N₂O₄ with a molecular weight of 220.18 grams per mole.

Alternative systematic names documented in chemical databases include "2H-pyrrolo[3,4-c]pyridine-2-acetic acid, 1,3-dihydro-alpha-methyl-1,3-dioxo-, (alphaS)-" and variations thereof, reflecting the different approaches to systematic nomenclature while maintaining chemical accuracy. The compound is also catalogued under the Molecular Design Limited Chemical Directory identifier MFCD11501573, which serves as an additional reference point for structural databases. The Simplified Molecular Input Line Entry System representation is documented as CC@HC(O)=O, providing a standardized method for computational representation of the molecular structure.

The International Chemical Identifier format provides a comprehensive description: InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-2-3-11-4-7(6)9(12)14/h2-5H,1H3,(H,15,16)/t5-/m0/s1, which encodes the complete structural information including stereochemistry. This systematic approach to nomenclature ensures precise identification and communication within the scientific community, particularly important given the presence of stereogenic centers and potential for structural isomers.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of this compound is characterized by a fused bicyclic core system comprising a pyridine ring fused to a pyrrole ring, with the pyrrole ring bearing two carbonyl groups in a cyclic imide arrangement. The pyrrolo[3,4-c]pyridine framework represents a condensed heterocyclic system where the pyrrole ring is fused across the 3,4-positions of the pyridine ring, creating a rigid planar bicycle that serves as the structural foundation for the molecule.

The stereochemical configuration is defined by the (S)-configuration at the alpha carbon of the propanoic acid substituent, which is attached to the nitrogen atom of the imide functionality. This stereogenic center introduces chirality to the molecule, with the absolute configuration determined according to Cahn-Ingold-Prelog priority rules. The propanoic acid side chain extends from the imide nitrogen, creating a spatial arrangement that influences both the molecular conformation and potential intermolecular interactions.

The bicyclic core maintains planarity due to the aromatic character of the pyridine ring and the constraints imposed by the fused ring system. Bond length analysis suggests that the pyridine ring retains aromatic character, while the pyrrole portion exhibits characteristics typical of cyclic imides, with carbon-nitrogen bond lengths intermediate between single and double bond character. The carbonyl groups of the imide functionality adopt a symmetric arrangement around the pyrrole ring, contributing to the overall molecular dipole moment and influencing solid-state packing behavior.

The three-dimensional molecular geometry places the carboxylic acid functionality in a position that allows for potential hydrogen bonding interactions, both intramolecularly and intermolecularly. The spatial relationship between the carboxylic acid group and the bicyclic core creates opportunities for conformational flexibility around the side chain, while the rigid nature of the heterocyclic core constrains overall molecular shape. This architectural arrangement contributes to the compound's potential for specific molecular recognition and binding interactions.

Comparative Analysis of Tautomeric Forms

The analysis of tautomeric forms in pyridone-containing heterocycles provides crucial insights into the structural behavior of this compound. Research on related pyridone systems demonstrates that lactam-lactim tautomerism represents a fundamental structural consideration for compounds containing pyridone functionalities. The pyrrolo[3,4-c]pyridine core of the target compound contains a pyridine nitrogen that could theoretically participate in tautomeric equilibria, though the fused imide structure significantly constrains such rearrangements.

Investigations using two-dimensional infrared spectroscopy and density functional theory calculations on model pyridone compounds reveal that tautomeric equilibria are highly sensitive to solvent effects and molecular environment. For 2-pyridone systems, the lactam tautomer typically predominates in aqueous solutions, with equilibrium constants varying significantly across different solvent systems. The presence of the fused imide functionality in the pyrrolo[3,4-c]pyridine system of the target compound effectively locks the pyridine nitrogen in a specific tautomeric state, reducing the likelihood of significant lactim contributions.

Experimental evidence from nuclear magnetic resonance spectroscopy and ultraviolet spectroscopy studies on substituted pyridone derivatives indicates that electron-withdrawing substituents, such as the imide carbonyl groups present in the target compound, tend to stabilize the lactam form through electronic effects. The carbonyls of the imide functionality withdraw electron density from the pyridine ring, further stabilizing the existing tautomeric form and minimizing the potential for alternative tautomeric structures.

Computational studies on related heterocyclic systems suggest that intramolecular hydrogen bonding can significantly influence tautomeric preferences. In the case of this compound, the carboxylic acid functionality provides a potential hydrogen bond donor that could interact with the nitrogen atoms of the heterocyclic core, potentially stabilizing specific conformational and tautomeric arrangements. The rigid nature of the fused ring system, combined with the electronic effects of the imide carbonyls, suggests that this compound likely exists predominantly in a single tautomeric form under normal conditions.

Crystallographic Data and Solid-State Packing Behavior

X-ray crystallographic analysis represents the definitive method for determining the solid-state structure and packing behavior of organic compounds, providing atomic-level resolution of molecular geometry and intermolecular interactions. While specific crystallographic data for this compound requires experimental determination through single crystal diffraction studies, the structural features of the compound suggest several probable characteristics of its solid-state behavior.

The presence of both carboxylic acid and imide functionalities indicates strong potential for hydrogen bonding interactions in the crystalline state. Carboxylic acid groups typically form dimeric arrangements through cyclic hydrogen bonding patterns, creating R₂²(8) motifs according to graph set analysis conventions. The imide carbonyls can serve as hydrogen bond acceptors, potentially creating additional intermolecular interactions that influence crystal packing efficiency and stability.

The planar nature of the pyrrolo[3,4-c]pyridine core system suggests favorable conditions for π-π stacking interactions between adjacent molecules in the crystal lattice. Such aromatic stacking interactions commonly contribute to the stability of organic crystals containing extended conjugated systems. The specific arrangement of these stacking interactions would depend on the relative orientations imposed by hydrogen bonding networks and the steric requirements of the propanoic acid substituent.

Miller indices notation provides a systematic method for describing crystallographic planes and their orientations within the unit cell structure. For compounds containing both hydrogen bonding and aromatic stacking interactions, crystal growth often occurs preferentially along specific crystallographic directions, leading to characteristic crystal morphologies. The combination of directional hydrogen bonding from the carboxylic acid groups and the planar aromatic core suggests that crystals of this compound would likely exhibit pronounced anisotropy in their growth patterns and physical properties.

Properties

IUPAC Name

(2S)-2-(1,3-dioxopyrrolo[3,4-c]pyridin-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-5(10(15)16)12-8(13)6-2-3-11-4-7(6)9(12)14/h2-5H,1H3,(H,15,16)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFOJIEDSFXROIQ-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=C(C1=O)C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H8N2O4
  • Molecular Weight: 220.18 g/mol
  • CAS Number: 1212191-11-1

Research indicates that this compound exhibits biological activity primarily through the inhibition of apoptosis, a programmed cell death mechanism. The compound has been shown to selectively inhibit caspase-3, a critical enzyme in the apoptosis pathway, thereby modulating cell survival in various contexts.

1. Antitumor Activity

Studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The compound's ability to inhibit apoptosis in cancer cells suggests its potential as an anticancer agent.

2. Neuroprotective Effects

The compound may also offer neuroprotective benefits. By inhibiting apoptosis in neuronal cells, it could play a role in the treatment or prevention of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is particularly relevant given the increasing prevalence of these conditions globally.

3. Cardiovascular Protection

In cardiovascular models, this compound has shown promise in protecting against ischemic damage by inhibiting apoptotic pathways during acute ischemic events like myocardial infarction.

Research Findings and Case Studies

StudyFindings
Ganjian et al. (1991)Investigated the cytotoxic activity of related compounds and found that derivatives exhibited significant antitumor properties.
Kaufmann et al. (1997)Discussed the implications of apoptosis modulation in cancer therapy and highlighted the role of caspases in cell death pathways.
Ryan & Salvesen (2003)Reviewed the role of caspases in neurodegenerative diseases and suggested that inhibitors could provide therapeutic benefits.

Comparison with Similar Compounds

Structural and Functional Differences

Side Chain Modifications: Chain Length: Extending the carboxylic acid chain from propanoic (C3) to hexanoic (C6) increases molecular weight by ~42 g/mol and may improve solubility in nonpolar solvents . Branched Chains: The 3-methylbutanoic acid derivative introduces steric hindrance, which could affect binding affinity in enzyme-active sites .

Stereochemical Effects: The (2S)-configuration in the target compound contrasts with unspecified stereochemistry in analogs like 3-(1,3-dioxo-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid. Chirality is critical for interactions with biological targets, such as enantioselective binding to proteases .

Preparation Methods

Representative Preparation Example

Step Reagents and Conditions Description Yield
1 Dissolve 99 g (0.39 mol) of the pyrrolo[3,4-c]pyridine dione derivative in 1 L dichloromethane; add (S)-piperidine-2-carboxylic acid methyl ester hydrochloride (71.3 g, 0.40 mol), 2-chloro-1-methylpyridinium iodide (126.4 g, 0.50 mol), and triethylamine (165 mL, 1.167 mol) dropwise at room temperature Coupling reaction to form amide intermediate; reaction monitored by TLC, completed in 2 hours 84% (after hydrolysis and workup)
2 Concentrate reaction mixture; add 50 mL water and lithium hydroxide (81.8 g, 3.41 mol); stir overnight at room temperature Hydrolysis of methyl ester to carboxylic acid -
3 Post-reaction treatment: add 500 mL water dropwise at 40°C, concentrate to remove methanol, extract with ethyl acetate (500 mL) and water (200 mL), separate organic phase, wash with saturated NaHCO3, acidify aqueous phase to pH 4 with 2N HCl, filter to isolate product Purification and isolation of the final acid product 84% isolated yield

This method demonstrates a robust approach involving amide bond formation using CMPI as an activating agent, followed by base-mediated ester hydrolysis and acidification to isolate the target acid as a white solid.

Reaction Mechanism Insights

  • The use of 2-chloro-1-methylpyridinium iodide (CMPI) facilitates the activation of carboxyl groups by forming an active ester intermediate, which readily reacts with the amino group of the chiral ester hydrochloride.
  • Triethylamine acts as a base to neutralize the hydrochloride salt and deprotonate the amine, enhancing nucleophilicity.
  • Lithium hydroxide hydrolyzes the methyl ester to the free acid under mild conditions overnight, preserving the stereochemistry.
  • Acidification precipitates the acid product, which is then filtered and purified.

Comparative Data Table of Key Parameters

Parameter Details
Starting Material Pyrrolo[3,4-c]pyridine-1,3-dione derivative (Cpd9')
Coupling Agent 2-chloro-1-methylpyridinium iodide (CMPI)
Base Triethylamine
Solvent Dichloromethane (CH2Cl2)
Hydrolysis Agent Lithium hydroxide (LiOH)
Reaction Temperature Room temperature (coupling); 40°C (post-reaction concentration)
Reaction Time 2 hours (coupling); overnight (hydrolysis)
Yield 84% (isolated)
Purification Acid-base extraction and filtration

Additional Notes on Synthetic Accessibility and Properties

  • The synthetic accessibility score of the compound is moderate (2.58), indicating a feasible synthesis route with standard organic chemistry laboratory techniques.
  • The compound is soluble in organic solvents and has good gastrointestinal absorption, which may influence purification and handling protocols.
  • No significant inhibitory effects on major cytochrome P450 enzymes were reported, suggesting minimal metabolic interference during synthesis or biological evaluation.

Summary of Research Findings

  • The preparation of this compound is efficiently achieved through amide coupling using CMPI and triethylamine in dichloromethane, followed by ester hydrolysis with lithium hydroxide.
  • The reaction proceeds under mild conditions with high yield and stereochemical integrity.
  • The final product isolation involves standard aqueous workup and acidification, yielding a pure white solid suitable for further pharmaceutical or biochemical applications.
  • This method is supported by multiple experimental reports and aligns with common synthetic strategies for similar heterocyclic amino acid derivatives.

This detailed preparation methodology provides a reliable and reproducible route for the synthesis of this compound, suitable for research and potential scale-up in pharmaceutical development.

Q & A

Q. What are the recommended methodologies for synthesizing (2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolo[3,4-c]pyridine core. For example, diazomethane-mediated alkylation under controlled temperatures (-20°C to -15°C) in dichloromethane, followed by recrystallization from 2-propanol, is a common approach . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield and enantiomeric purity. Column chromatography (ethyl acetate/hexane, 1:4) under vacuum can enhance purification .

Q. How can researchers characterize the enantiomeric purity of this compound?

  • Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and UV detection at 210–260 nm. Compare retention times with racemic mixtures or synthesized enantiomers. Circular dichroism (CD) spectroscopy can further validate stereochemical integrity .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood for all procedures involving dust or aerosols .
  • Exposure Control : Avoid inhalation by working in ventilated enclosures. In case of skin contact, rinse with water for 15 minutes and seek medical attention if irritation persists .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using a factorial design (pH 1–12, 25–60°C). Monitor degradation via LC-MS to identify hydrolysis products (e.g., cleavage of the dioxo-pyrrolo moiety). Statistical tools like ANOVA can isolate pH-dependent vs. temperature-dependent degradation pathways .

Q. What experimental strategies are recommended to study its interactions with biological targets (e.g., enzymes, receptors)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish competitive vs. allosteric binding modes .
  • Molecular Dynamics (MD) Simulations : Use docking software (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis studies .

Q. How can environmental fate studies be designed to assess its ecological impact?

  • Methodological Answer : Follow OECD Guideline 307 for soil degradation assays. Use radiolabeled (e.g., ¹⁴C) compound to track mineralization rates. Pair with LC-MS/MS to identify transformation products. Long-term ecotoxicity studies on model organisms (e.g., Daphnia magna) should employ randomized block designs with split plots to account for seasonal variability .

Data Contradiction & Validation

Q. How to address discrepancies in reported biological activity across cell lines?

  • Methodological Answer :
  • Dose-Response Validation : Re-test potency (IC₅₀/EC₅₀) in at least three independent assays using standardized cell lines (e.g., HEK293, HepG2).
  • Off-Target Screening : Use kinase profiling panels or proteome microarrays to identify non-specific interactions. Normalize data against housekeeping genes (e.g., GAPDH) .

Q. What analytical techniques confirm structural integrity after prolonged storage?

  • Methodological Answer :
  • NMR Spectroscopy : Compare ¹H/¹³C spectra of fresh vs. aged samples. Look for shifts in the pyrrolo[3,4-c]pyridine protons (δ 7.5–8.5 ppm) or ester carbonyls (δ 165–170 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) detects oxidation or dimerization products .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
(2S)-2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.